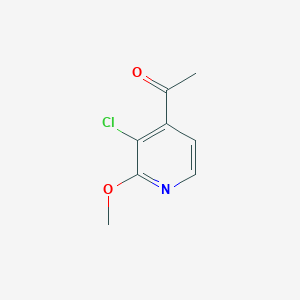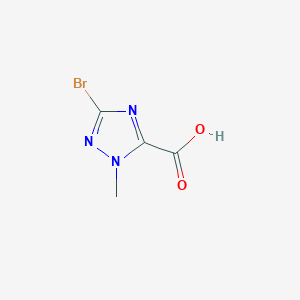
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position
準備方法
The synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid typically involves the following steps:
-
Synthetic Routes
Starting Materials: The synthesis often begins with commercially available 3-amino-1,2,4-triazole.
Bromination: The amino group is replaced with a bromine atom using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The triazole ring is then methylated at the 1-position using methylating agents like methyl iodide in the presence of a base.
Carboxylation: Finally, the carboxylic acid group is introduced at the 5-position through carboxylation reactions using carbon dioxide or carboxylating reagents.
-
Industrial Production Methods
- Industrial production methods may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted triazoles, and esters.
科学的研究の応用
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is utilized as a catalyst in various chemical reactions, including esterification and acylation processes.
作用機序
The mechanism of action of 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors in biological systems, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.
Pathways Involved: The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication processes.
類似化合物との比較
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Lacks the methyl and carboxylic acid groups, making it less versatile in chemical reactions.
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
3,5-Dibromo-1H-1,2,4-triazole: Contains an additional bromine atom, which may lead to different reactivity and applications.
-
Uniqueness: : The presence of both the bromine atom and the carboxylic acid group in this compound provides a unique combination of reactivity and functionality, making it a valuable compound for various applications.
特性
分子式 |
C4H4BrN3O2 |
|---|---|
分子量 |
206.00 g/mol |
IUPAC名 |
5-bromo-2-methyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4BrN3O2/c1-8-2(3(9)10)6-4(5)7-8/h1H3,(H,9,10) |
InChIキー |
GTGDJBNAAKXYGI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC(=N1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


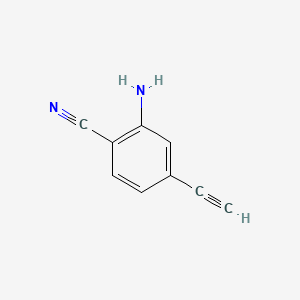
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)
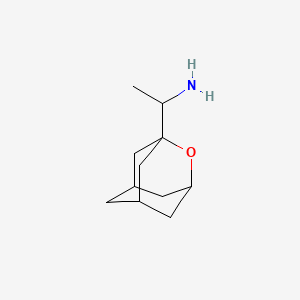

![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
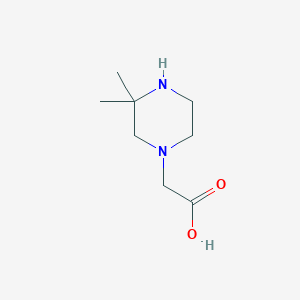
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)
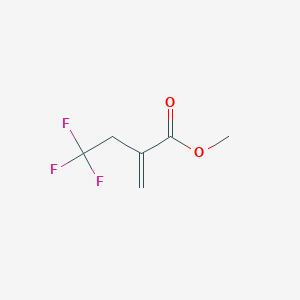

![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
